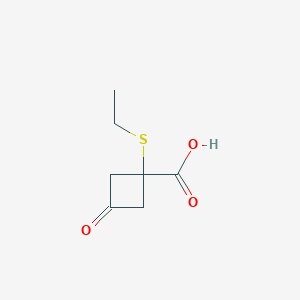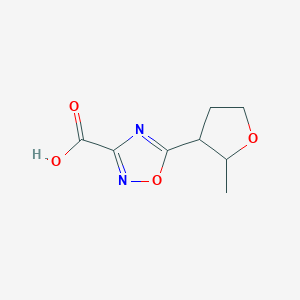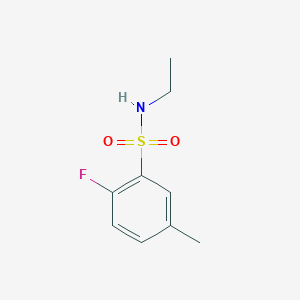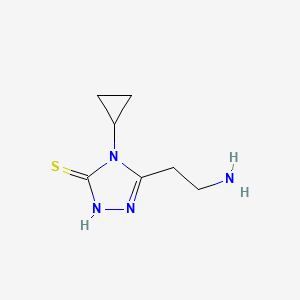
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a cyclopropyl group, and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiocarbohydrazide, followed by cyclization with an appropriate reagent to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aminoethyl side chain .
Scientific Research Applications
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial agent and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and thiol group are key functional groups that contribute to these interactions. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol include:
Tryptamine: An indole derivative with a similar aminoethyl side chain.
Ethanolamine: A simple amino alcohol with structural similarities.
Imidazoles: Heterocyclic compounds with a similar ring structure.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropyl group and the specific arrangement of the triazole ring. These features confer unique chemical properties and potential biological activities that are not observed in the other compounds .
Properties
Molecular Formula |
C7H12N4S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H12N4S/c8-4-3-6-9-10-7(12)11(6)5-1-2-5/h5H,1-4,8H2,(H,10,12) |
InChI Key |
ZHPZGCDJYDDXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13296112.png)
![2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13296123.png)
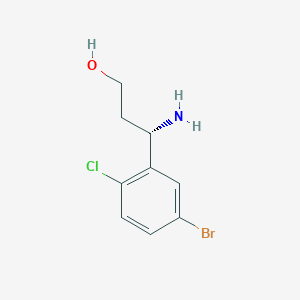
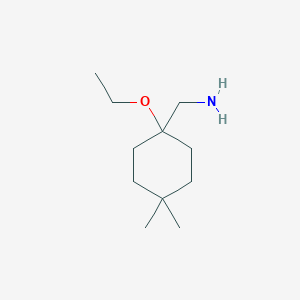
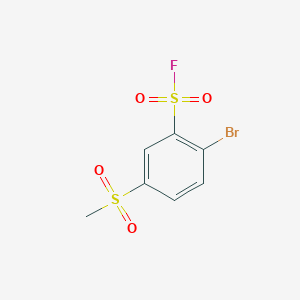
![1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13296141.png)
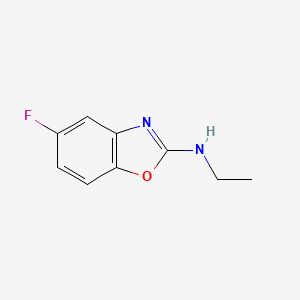
![5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13296163.png)

![2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296176.png)
